1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol
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Overview
Description
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol is a synthetic organic compound It is characterized by the presence of dichlorophenoxy, imidazolylvinyl, and isobutylamino groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to introduce chlorine atoms at the 2 and 5 positions.
Vinylation of the imidazole ring: The imidazole ring is vinylated using a suitable vinylating agent under controlled conditions.
Coupling of intermediates: The dichlorophenoxy intermediate is coupled with the vinylated imidazole under basic conditions to form the desired product.
Introduction of the isobutylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various alkylated or acylated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenoxy)-3-(isobutylamino)-2-propanol: Lacks the imidazolylvinyl group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol: Lacks the isobutylamino group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(methylamino)-2-propanol: Contains a methylamino group instead of an isobutylamino group.
Uniqueness
The uniqueness of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
85127-77-1 |
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Molecular Formula |
C18H23Cl2N3O2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-12(2)8-22-9-14(24)10-25-18-16(20)5-4-15(19)17(18)13(3)23-7-6-21-11-23/h4-7,11-12,14,22,24H,3,8-10H2,1-2H3 |
InChI Key |
KTXUUEKZSODRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O |
Origin of Product |
United States |
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